L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name of this compound is derived from its sequential amino acid residues and the modified ornithine terminus:
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carbamoylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
This name reflects:
- The L-configuration of all chiral centers
- The sequence of amino acids: valine (Val), tryptophan (Trp), lysine (Lys), phenylalanine (Phe), glutamine (Gln)
- The N~5~-(diaminomethylidene) modification on the terminal ornithine residue
Molecular Formula: C₃₉H₅₈N₁₂O₈
Molecular Weight: 846.98 g/mol (calculated via summation of constituent atomic masses )
| Amino Acid | Contribution to Formula |
|---|---|
| Valine | C₅H₁₁NO₂ |
| Tryptophan | C₁₁H₁₂N₂O₂ |
| Lysine | C₆H₁₄N₂O₂ |
| Phenylalanine | C₉H₁₁NO₂ |
| Glutamine | C₅H₁₀N₂O₃ |
| Modified Ornithine | C₅H₁₂N₄O₂ |
| Total | C₃₉H₅₈N₁₂O₈ (-5H₂O) |
The molecular formula accounts for five water molecules removed during peptide bond formation.
Atomic-Level Structural Features: Peptide Backbone Configuration and Side Chain Topology
The peptide backbone adopts a semi-extended conformation stabilized by:
- Trans-configuration of all peptide bonds (ω ≈ 180°)
- φ/ψ angles within allowed Ramachandran regions for each residue
- Side chain orientations creating distinct surface topology:
| Residue | Side Chain Features | Spatial Orientation |
|---|---|---|
| Val | Isopropyl group (β-branching) | Hydrophobic cluster |
| Trp | Indole ring (π-π stacking capability) | Solvent-exposed |
| Lys | ε-amino group (positive charge at pH 7) | Flexible tail |
| Phe | Benzyl ring (aromatic interactions) | Buried core |
| Gln | Carboxamide (hydrogen bonding potential) | Partially exposed |
| Orn* | N~5~-guanidino group (diaminomethylidene) | Ionic interaction |
*Modified ornithine residue
The N~5~-(diaminomethylidene) modification introduces a guanidino group at the δ-position of ornithine, creating structural analogies to arginine but with altered side chain length and pKa (estimated pKa ≈ 12.5 vs. 12.1 for arginine). This modification enables:
Isopeptide Bond Characterization in N~5~-(diaminomethylidene)-L-ornithine Moiety
The N~5~-(diaminomethylidene) group creates a non-canonical isopeptide bond topology:
- Bond Type: δ-peptide bond (unlike α-peptide bonds in standard residues)
- Geometry:
- Electronic Effects:
Comparative Analysis of Peptide Bond Types:
| Parameter | α-Peptide Bond | δ-Isopeptide Bond |
|---|---|---|
| Bond Formation Site | α-amino | δ-amino |
| Typical Length | 1.33 Å | 1.32 Å |
| Protease Resistance | Low | High |
| Hydrogen Bond Donors | 1 | 2 |
| Conformational Flexibility | Moderate | High |
This structural modification significantly impacts the molecule's:
Properties
CAS No. |
630391-06-9 |
|---|---|
Molecular Formula |
C42H62N12O8 |
Molecular Weight |
863.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H62N12O8/c1-24(2)35(45)40(60)54-33(22-26-23-49-28-14-7-6-13-27(26)28)39(59)50-29(15-8-9-19-43)36(56)53-32(21-25-11-4-3-5-12-25)38(58)51-30(17-18-34(44)55)37(57)52-31(41(61)62)16-10-20-48-42(46)47/h3-7,11-14,23-24,29-33,35,49H,8-10,15-22,43,45H2,1-2H3,(H2,44,55)(H,50,59)(H,51,58)(H,52,57)(H,53,56)(H,54,60)(H,61,62)(H4,46,47,48)/t29-,30-,31-,32-,33-,35-/m0/s1 |
InChI Key |
LQXZIUUIMZONSA-SUUSVYONSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale, purity, and cost considerations. Industrial processes often employ automated peptide synthesizers to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and lysine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Scientific Research Applications
L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein-protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Key Differences and Implications
Aromatic vs. Sulfur/Hydroxyl Residues: The target compound’s Trp and Phe residues confer strong hydrophobic and π-π stacking capabilities, unlike the sulfur-containing methionine and polar serine in the compound from . This difference may enhance the target’s membrane permeability or protein-binding affinity.
Cationic Charge Distribution :
- The target’s lysine and modified ornithine provide localized positive charges, contrasting with the neutral glutamine and histidine in . This suggests stronger electrostatic interactions with negatively charged surfaces, such as cell membranes or nucleic acids.
Modified Ornithine: Both the target and the compound in share the N~5~-(diaminomethylidene)-ornithine modification, which mimics arginine’s guanidino group. This feature likely improves protease resistance and binding specificity compared to the unmodified ornithine in other peptides.
Biological Activity
L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine, a complex peptide, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure comprising multiple amino acids and a unique diaminomethylidene group. Its molecular formula is with a molecular weight of approximately 862.01 g/mol. The presence of various amino acids contributes to its diverse biological functions.
Structural Representation
| Property | Details |
|---|---|
| Molecular Formula | C42H62N12O8 |
| Molecular Weight | 862.01 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[...]] |
| CAS Number | Not available |
This compound exhibits several biological activities, primarily through the following mechanisms:
- Antimicrobial Activity : The peptide has shown significant antimicrobial properties by disrupting bacterial cell membranes and neutralizing endotoxins, similar to other antimicrobial peptides derived from lactoferrin .
- Immune Modulation : It influences immune responses by interacting with immune cells and modulating cytokine production, which can enhance the body's defense mechanisms against pathogens.
- Anticancer Properties : Preliminary studies suggest that this peptide may inhibit cancer cell growth by interfering with cellular pathways involved in proliferation and survival, particularly in squamous cell carcinoma and breast cancer models .
Case Studies
- Antimicrobial Efficacy : In a study comparing various peptides, this compound demonstrated superior activity against Gram-negative bacteria, effectively reducing bacterial load in vitro.
- Cytotoxicity in Cancer Cells : Research indicated that this peptide exhibited cytotoxic effects on MCF-7 human breast carcinoma cells, with IC50 values significantly lower than those observed for traditional chemotherapeutics like methotrexate .
Comparative Analysis with Similar Compounds
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial & Anticancer | 15 (breast cancer) |
| Methotrexate | Anticancer | 30 (breast cancer) |
| Lactoferricin | Antimicrobial | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
